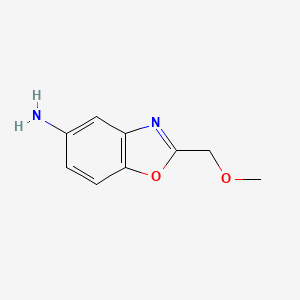

2-(Methoxymethyl)-1,3-benzoxazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(methoxymethyl)-1,3-benzoxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-12-5-9-11-7-4-6(10)2-3-8(7)13-9/h2-4H,5,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGPCXOZANCWUBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC2=C(O1)C=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Methoxymethyl 1,3 Benzoxazol 5 Amine

Conventional Synthetic Approaches and Mechanistic Considerations

Traditional routes to 2-(Methoxymethyl)-1,3-benzoxazol-5-amine typically rely on multi-step sequences involving the formation of the benzoxazole (B165842) ring system, followed or preceded by the installation of the required substituents.

Cyclocondensation Reactions of 2-Aminophenol (B121084) Derivatives

The cornerstone of benzoxazole synthesis is the cyclocondensation reaction between a 2-aminophenol derivative and a suitable one-carbon synthon, such as a carboxylic acid, aldehyde, or orthoester. nih.govrsc.org For the synthesis of the target compound, a common starting material is 2-amino-4-nitrophenol. This precursor contains the necessary amino and hydroxyl groups for ring formation and a nitro group that serves as a precursor to the C-5 amine.

The reaction with methoxyacetic acid, often in the presence of a dehydrating agent like polyphosphoric acid (PPA), leads to the formation of 2-(methoxymethyl)-5-nitro-1,3-benzoxazole. researchgate.net The mechanism proceeds through an initial acylation of the amino group of the 2-aminophenol by methoxyacetic acid to form an N-(2-hydroxy-5-nitrophenyl)acetamide intermediate. Subsequent intramolecular cyclization, driven by the acidic conditions and heat, involves the nucleophilic attack of the hydroxyl group onto the amide carbonyl carbon, followed by dehydration to yield the aromatic benzoxazole ring.

Table 1: Conventional Cyclocondensation for Benzoxazole Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Amino-4-nitrophenol | Methoxyacetic acid | Polyphosphoric acid (PPA), 170-200°C | 2-(Methoxymethyl)-5-nitro-1,3-benzoxazole | researchgate.net |

| 2-Aminophenol | Benzaldehyde | Brønsted acidic ionic liquid gel, 130°C | 2-Phenylbenzoxazole | nih.govacs.org |

Strategies for Introducing the Methoxymethyl Moiety at C-2

The introduction of the methoxymethyl group at the C-2 position is most directly accomplished during the cyclocondensation step. The choice of the one-carbon synthon is critical for this purpose.

From Methoxyacetic Acid: As described above, the use of methoxyacetic acid is a direct and common method. researchgate.net The entire methoxymethyl fragment is incorporated in a single step.

From Methoxyacetyl Chloride: The more reactive acid chloride derivative, methoxyacetyl chloride, can also be used. It reacts with 2-aminophenols under basic conditions to form the amide intermediate, which can then be cyclized, often under milder conditions than those required for the carboxylic acid. scispace.com

From Tertiary Amides: A more recent approach involves the electrophilic activation of tertiary amides using reagents like triflic anhydride (B1165640) (Tf2O). nih.gov In this scenario, a tertiary amide such as N,N-dimethyl-2-methoxyacetamide could be activated and then reacted with a 2-aminophenol derivative to form the 2-substituted benzoxazole. nih.gov

Amination Strategies for the Benzoxazole Core

The introduction of the amine group at the 5-position of the benzoxazole core is a critical step in the synthesis of the target molecule. The most prevalent and reliable strategy involves the reduction of a precursor nitro group.

The synthesis typically starts with a nitrated 2-aminophenol, such as 2-amino-4-nitrophenol. researchgate.net After the formation of the 2-(methoxymethyl)-5-nitro-1,3-benzoxazole intermediate, the nitro group is reduced to the corresponding amine. This reduction can be achieved using various standard methods:

Catalytic Hydrogenation: Using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere is a clean and efficient method. researchgate.net

Metal-Acid Systems: A mixture of a metal, like iron powder or tin(II) chloride, in the presence of an acid such as ammonium (B1175870) chloride or hydrochloric acid, is a classic and effective method for nitro group reduction. researchgate.net

Direct amination of the benzoxazole C-H bond at position 5 is less common and generally more challenging than the nitration-reduction sequence due to regioselectivity issues. However, methods for the direct amination at the C-2 position have been developed using transition-metal catalysts, which could potentially be adapted. nih.govorganic-chemistry.orgelsevierpure.com

Modern and Green Synthesis Techniques

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient methods for benzoxazole synthesis. These approaches aim to reduce waste, avoid harsh reagents, and lower energy consumption.

Catalyst-Free and Solvent-Free Methodologies

A significant advancement in the synthesis of benzoxazoles is the development of procedures that operate under solvent-free and, in some cases, catalyst-free conditions. nih.govscispace.com These reactions are typically promoted by thermal energy alone. For instance, the condensation of a 2-aminophenol with a carboxylic acid or aldehyde can be achieved by simply heating the neat mixture of reactants. nih.govacs.org

The use of reusable, heterogeneous catalysts also represents a green approach. Brønsted acidic ionic liquid gels and silica-supported sodium hydrogen sulfate (B86663) have been shown to be effective catalysts for benzoxazole synthesis under solvent-free conditions, offering high yields and easy catalyst recovery and reuse. nih.govacs.orgscispace.com Grinding methods, using catalysts like strontium carbonate or potassium ferrocyanide at room temperature, also provide a rapid and solvent-free route to benzoxazoles. rsc.org

Table 2: Green Synthesis Approaches to Benzoxazoles

| Method | Reactants | Catalyst/Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| Solvent-Free Thermal | 2-Aminophenol, Benzaldehyde | 130°C, neat | No solvent, simple work-up | nih.gov |

| Solvent-Free Catalysis | 2-Aminophenol, Acyl Chlorides | NaHSO4-SiO2, 100°C | Reusable, eco-friendly catalyst | scispace.com |

| Grindstone Method | 2-Aminophenol, Benzaldehyde | SrCO3, Room Temp, 20 min | Solvent-free, rapid, room temp | rsc.org |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The direct coupling of 2-aminophenols with carboxylic acids or aldehydes to form benzoxazoles can be dramatically expedited using microwave irradiation, often reducing reaction times from hours to minutes. thieme-connect.comresearchgate.net

This technique is frequently employed under solvent-free conditions, further enhancing its green credentials. thieme-connect.comtandfonline.com For example, the direct reaction of 2-aminophenol with various carboxylic acids has been successfully carried out under microwave irradiation without any catalyst or solvent, affording good yields of 2-substituted benzoxazoles. thieme-connect.com The use of recyclable catalysts like zinc dust has also been reported in microwave-assisted, solvent-free syntheses. tandfonline.com One-pot syntheses starting from nitrophenols have also been developed, where a microwave-assisted reduction is followed by cyclization to form the benzoxazole ring. researchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reactants | Method | Time | Yield | Reference |

|---|---|---|---|---|

| 2-(Cyclic amine)-1-chlorobenzoxazole | Conventional Heating | 8-12 hours | 72-85% | tandfonline.com |

| 2-(Cyclic amine)-1-chlorobenzoxazole | Microwave Irradiation | 5-10 minutes | 82-95% | tandfonline.com |

| 2-Aminophenol, Carboxylic Acids | Conventional Heating (Reflux) | 2-72 hours | Variable | thieme-connect.com |

Nanocatalyst and Ionic Liquid Applications

Modern synthetic strategies for benzoxazole derivatives increasingly focus on green chemistry principles, where nanocatalysts and ionic liquids (ILs) have emerged as highly effective tools. researchgate.netnih.gov Ionic liquids, valued for their low vapor pressure, high stability, and recyclability, serve as both catalysts and environmentally benign reaction media. nih.govsemanticscholar.org

A facile and efficient method for the direct oxidative amination of benzoxazoles utilizes the heterocyclic ionic liquid 1-butylpyridinium (B1220074) iodide ([BPy]I) as a recyclable catalyst. acs.org This reaction proceeds smoothly at room temperature, offering excellent yields of up to 97% for 2-aminobenzoxazoles. acs.org The system, which employs tert-butyl hydroperoxide (TBHP) as an oxidant and acetic acid as an additive, is notable for being metal-free. acs.org The [BPy]I catalyst can be recovered and reused for at least four cycles without a significant loss of activity. acs.org

Another significant advancement is the use of a Brønsted acidic ionic liquid gel (BAIL gel) as a heterogeneous catalyst. nih.govacs.org This method allows for the condensation of 2-aminophenols with aldehydes under solvent-free conditions at 130 °C, producing benzoxazole derivatives in yields ranging from 85% to 98%. nih.govsemanticscholar.org The BAIL gel catalyst is also reusable for up to five consecutive runs without a major drop in efficiency. semanticscholar.org

Nanocatalysts also play a crucial role in the synthesis of 2-substituted benzoxazoles. researchgate.netnih.gov Various nanocatalysts, including TiO2-ZrO2, MnO2 nanoparticles, and nano-NiFe2O4, have been reported for the synthesis of 2-aryl-1,3-benzoxazoles. semanticscholar.org For instance, a TiO2–ZrO2 catalyzed reaction between 2-aminophenol and aromatic aldehydes in acetonitrile (B52724) at 60 °C yields products in 15–25 minutes with 83–93% yield. semanticscholar.org Similarly, an imidazolium (B1220033) chlorozincate(II) ionic liquid supported on Fe3O4 magnetic nanoparticles (LAIL@MNP) has been developed as a "quasi-homogeneous" catalyst. nih.gov This system facilitates the reaction of 2-aminophenols and aldehydes under solvent-free sonication at 70 °C, achieving high yields in just 30 minutes with water as the only byproduct. nih.gov

| Catalyst System | Reactants | Conditions | Yield | Key Advantages | Reference |

|---|---|---|---|---|---|

| 1-Butylpyridinium Iodide ([BPy]I) / TBHP | Benzoxazoles and secondary amines | Room Temperature, CH3CN | Up to 97% | Metal-free, mild conditions, recyclable catalyst | acs.org |

| Brønsted Acidic Ionic Liquid (BAIL) Gel | 2-Aminophenol and aldehydes | 130 °C, Solvent-free | 85-98% | Heterogeneous, reusable catalyst, no organic solvent | nih.govsemanticscholar.orgacs.org |

| Imidazolium Chlorozincate(II) on Fe3O4 (LAIL@MNP) | 2-Aminophenol and aldehydes | 70 °C, Solvent-free, Sonication | Up to 90% | Magnetic recovery, rapid reaction, high yield | nih.gov |

Atom Economy and Efficiency Enhancements

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical process by calculating the proportion of reactant atoms that are incorporated into the desired final product. nih.govnih.gov An ideal reaction has 100% atom economy, meaning no atoms are wasted as byproducts. nih.gov This concept is critical for designing sustainable and cost-effective synthetic routes, as even reactions with high yields can be inefficient if they generate significant waste. nih.gov

The synthesis of benzoxazoles offers a fertile ground for applying atom economy principles. Traditional multi-step syntheses often suffer from poor atom economy due to the use of stoichiometric reagents and the generation of waste. nih.gov In contrast, modern catalytic methods significantly enhance efficiency. For example, cycloaddition and condensation reactions are inherently more atom-economical than substitution or elimination reactions. nih.govresearchgate.net The synthesis of the benzoxazole core via condensation of a 2-aminophenol with an aldehyde, carboxylic acid, or its derivative is a prime example of an atom-efficient approach, as the main byproduct is often a small molecule like water. nih.govrsc.org

Efficiency is further enhanced by the use of catalytic systems. researchgate.net The ionic liquid and nanocatalyst-based methods described previously (Section 2.2.3) are exemplary in this regard. acs.orgnih.gov Key advantages include:

Catalyst Recyclability : The ability to recover and reuse catalysts like BAIL gels and magnetic nanoparticle-supported ILs for multiple cycles drastically reduces waste and cost. nih.govacs.orgnih.gov

Solvent-Free Conditions : Performing reactions without a solvent, as seen in the BAIL gel and LAIL@MNP methods, eliminates waste from solvent use and simplifies product purification. nih.govnih.gov

High Yields and Shorter Reaction Times : Efficient catalysts accelerate reactions, leading to higher throughput and reduced energy consumption. semanticscholar.org

Role of Precursor Chemistry in Target Synthesis

Synthesis and Functionalization of Key Aromatic Precursors

The synthesis of this compound fundamentally relies on the strategic construction and functionalization of its key aromatic precursor, a substituted 2-aminophenol. researchgate.netnih.gov The most common and direct route to the benzoxazole ring system is the condensation and subsequent cyclization of a 2-aminophenol with a suitable carbonyl-containing compound. nih.govsemanticscholar.org For the target molecule, this would involve the reaction of 4-amino-2-aminophenol with methoxyacetic acid or an activated derivative thereof, such as an acyl chloride or ester.

The synthesis of these crucial 2-aminophenol precursors has been the subject of extensive research. nih.govnih.gov Modern methods have focused on direct and efficient functionalization of aromatic rings. One innovative approach involves leveraging the excited-state reactivity of nitroarenes. nih.gov A copper-catalyzed photochemical method allows for the direct conversion of readily available nitroarenes into acylated 2-aminophenol derivatives, which are valuable pharmacophores that can be challenging to synthesize and store in their free form due to oxidation sensitivity. nih.gov Another novel, metal-free strategy achieves the regioselective synthesis of 2-aminophenols from N-arylhydroxylamines through a cascade researchgate.netresearchgate.net-sigmatropic rearrangement. nih.gov

Once the core 2-aminophenol is obtained, the benzoxazole ring can be formed. A versatile method developed for creating 2-substituted benzoxazoles involves the reaction of 2-aminophenols with tertiary amides activated by triflic anhydride (Tf2O). nih.gov This cascade process includes nucleophilic addition of the aminophenol to the activated amide, followed by intramolecular cyclization and elimination to furnish the benzoxazole product under mild conditions. nih.gov This highlights the importance of the precursor's nucleophilic amino and hydroxyl groups in the ring-forming step.

| Key Precursor | Co-reactant | Reaction Type | General Outcome | Reference |

|---|---|---|---|---|

| 2-Aminophenol | Aldehyde | Condensation/Aromatization | 2-Substituted Benzoxazole | nih.govsemanticscholar.org |

| 2-Aminophenol | Carboxylic Acid / Ester | Condensation | 2-Substituted Benzoxazole | researchgate.netnih.gov |

| 2-Aminophenol | Tertiary Amide / Tf2O | Cascade Activation/Cyclization | 2-Substituted Benzoxazole | nih.gov |

| Nitroarene | Acyl Chloride (Cu-photocatalysis) | Hydroxy-amination/Acylation | Acylated 2-Aminophenol (Precursor) | nih.gov |

| N-Arylhydroxylamine | SO2Cl2 / Methanol (B129727) | researchgate.netresearchgate.net-Sigmatropic Rearrangement | 2-Aminophenol (Precursor) | nih.gov |

Stereochemical Control in Precursor Synthesis

While this compound is an achiral molecule, the principles of stereochemical control are paramount in synthetic organic chemistry, particularly for producing biologically active molecules, many of which are chiral benzoxazole derivatives. The control of stereochemistry can be exerted either during the synthesis of a chiral precursor or in the main reaction that forms or functionalizes the heterocyclic ring.

An example of achieving stereocontrol is through the asymmetric synthesis of chiral benzoxazole analogs. A highly enantioselective, intermolecular 1,2-alkoxy-sulfenylation of vinylarenes with 2-mercapto-benzoxazole has been developed using a chiral vanadyl complex as a catalyst. acs.org This method successfully produces chiral products with up to 96% enantiomeric excess (ee), demonstrating that a chiral catalyst can effectively control the stereochemical outcome of a reaction on the benzoxazole scaffold. acs.org The enantiocontrol in such catalytic cycles often originates from steric interactions within the confined chiral environment created by the ligand. acs.org

Alternatively, stereochemistry can be introduced via the precursors. Biocatalysis offers a powerful tool for creating enantiomerically pure building blocks. nih.gov For instance, enzymes like lipases can perform chemoselective reactions, such as the monoacetylation of 2-aminophenol, which can be a step in a kinetic resolution process to separate enantiomers. acs.org The asymmetric reduction of a ketone precursor using stereoselective alcohol dehydrogenases is another established biocatalytic method for producing chiral alcohols with very high enantiomeric excess (>99% ee), which can then be used in subsequent synthetic steps. nih.gov These examples underscore that even when the final target is achiral, the methodologies for stereochemical control are a vital part of the synthetic chemist's toolkit, enabling access to a wide range of complex and potentially therapeutic chiral molecules within the benzoxazole family.

Elucidation of Reaction Mechanisms and Kinetics

Mechanistic Pathways of Benzoxazole (B165842) Ring Formation

The construction of the benzoxazole ring, a key structural motif, typically involves the condensation of a substituted o-aminophenol with a carboxylic acid derivative, such as methoxyacetic acid or its activated forms. This transformation proceeds through a sequence of nucleophilic reactions and cyclization steps. The traditional approach for synthesizing benzoxazoles is the condensation of 2-aminophenols with various carbonyl compounds under different reaction conditions. rsc.org

The initial step in the formation of the 2-(methoxymethyl)-1,3-benzoxazole ring is the nucleophilic attack of the amino group of 4-amino-2-aminophenol on an electrophilic carbonyl carbon of methoxyacetic acid or its derivative (e.g., an acyl chloride, ester, or amide). When a tertiary amide is used in the presence of an activating agent like triflic anhydride (B1165640) (Tf₂O), it forms a highly electrophilic amidinium salt intermediate. nih.gov The amino group of the o-aminophenol then acts as the nucleophile, attacking this activated species. nih.gov This is followed by an addition-elimination sequence, which results in the formation of an N-acylated intermediate (an o-hydroxy amide). nih.gov

Alternatively, direct condensation with a carboxylic acid can be promoted by reagents like polyphosphoric acid (PPA). researchgate.netresearchgate.net In this scenario, PPA activates the carboxylic acid, making it more susceptible to nucleophilic attack by the aniline's amino group. researchgate.net Another approach involves the reaction of o-aminophenols with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), where a Lewis acid like BF₃·Et₂O activates the cyano group, facilitating the nucleophilic attack of the amino group and subsequent elimination of the sulfonamide. rsc.orgnih.govacs.org

| Reactant Pair | Activating Agent/Catalyst | Key Intermediate | Mechanism Step |

|---|---|---|---|

| o-Aminophenol + Tertiary Amide | Triflic anhydride (Tf₂O) | Amidinium salt | Nucleophilic attack by the amino group on the activated amide. nih.gov |

| o-Aminophenol + Carboxylic Acid | Polyphosphoric acid (PPA) | Protonated carboxylic acid | Direct nucleophilic addition of the amine to the activated carbonyl. researchgate.net |

| o-Aminophenol + NCTS | BF₃·Et₂O (Lewis Acid) | Activated cyano-complex | Nucleophilic attack of the amine on the activated cyano group. rsc.orgnih.gov |

Following the formation of the o-hydroxy amide intermediate, the benzoxazole ring is formed via an intramolecular cyclization. The phenolic hydroxyl group, acting as an intramolecular nucleophile, attacks the electrophilic carbon of the amide or a related intermediate. nih.govresearchgate.net This step is often promoted by acidic conditions, which protonate the amide carbonyl, increasing its electrophilicity. researchgate.net

Reaction Mechanisms of the Amine Functionality

The 5-amino group on the benzoxazole ring is a key functional handle, allowing for a wide range of derivatizations. Its reactivity is characteristic of an aromatic amine, participating in alkylation, acylation, and modern cross-coupling reactions.

The nitrogen atom of the 5-amino group possesses a lone pair of electrons, rendering it nucleophilic. It can readily react with electrophilic reagents such as alkyl halides and acyl chlorides.

Alkylation: In an Sₙ2 reaction with an alkyl halide, the amino group acts as the nucleophile, displacing the halide and forming a new C-N bond. This can lead to mono- and di-alkylated products.

Acylation: The reaction with an acyl chloride or acid anhydride proceeds via a nucleophilic acyl substitution mechanism. The amino group attacks the carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. Subsequent elimination of the leaving group (e.g., chloride) and deprotonation of the nitrogen atom yields the corresponding amide. The synthesis of 2-substituted-((N, N-disubstituted)-1, 3-benzoxazole)-5-carboxamides from a benzoxazole precursor and secondary amines is an example of this reactivity. nih.gov

The 5-amino group can participate as the nitrogen nucleophile in palladium-catalyzed C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination. researchgate.net This reaction allows for the formation of a C-N bond between the 5-amino group and an aryl or heteroaryl halide/triflate. wesleyan.eduacs.org The widespread adoption of these methods is due to the development of versatile catalysts that work under user-friendly conditions. wesleyan.edu

The generally accepted catalytic cycle for this transformation involves:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.

Amine Coordination and Deprotonation: The amine (R-NH₂) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form an amido complex.

Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the new C-N bond of the desired product (Ar-NH-R) and regenerating the Pd(0) catalyst. acs.org

This methodology is a powerful tool for creating complex molecules containing arylated amine structures. acs.orgacs.org

| Catalytic Cycle Step | Palladium Oxidation State Change | Description |

|---|---|---|

| Oxidative Addition | Pd(0) → Pd(II) | The palladium catalyst inserts into the aryl-halide bond. |

| Amine Coordination/Deprotonation | No Change | The amine binds to the Pd(II) complex and is deprotonated by a base. |

| Reductive Elimination | Pd(II) → Pd(0) | The new C-N bond is formed, releasing the product and regenerating the catalyst. acs.org |

The amino group, particularly when converted to a more potent directing group like an amide or carbamate (B1207046), can function as a directed metalation group (DMG). baranlab.orgnih.gov A DMG is a Lewis basic functional group that coordinates to an organolithium reagent (like n-BuLi or s-BuLi), directing deprotonation to a specific, adjacent ortho-position. baranlab.org

In the case of a 5-amido-substituted benzoxazole, the amide group would direct the organolithium base to deprotonate the C-4 position of the benzoxazole ring. This occurs through a complex-induced proximity effect, where the Lewis basic oxygen of the amide coordinates the lithium cation, positioning the alkyl base to abstract the nearby C-4 proton. baranlab.orgnih.gov The resulting lithiated intermediate is a powerful nucleophile that can react with a variety of electrophiles (E⁺), such as aldehydes, ketones, or alkyl halides, to introduce a substituent specifically at the C-4 position. This strategy allows for regioselective functionalization that would be difficult to achieve through conventional electrophilic substitution methods. baranlab.org

Mechanisms of the Methoxymethyl Group Reactivity

The reactivity of the methoxymethyl (MOM) group in "2-(Methoxymethyl)-1,3-benzoxazol-5-amine" is centered on its function as a protecting group for the amine at the 5-position of the benzoxazole core. The MOM group is an acetal, which dictates its characteristic stability and cleavage mechanisms. It is generally stable to a wide range of conditions, including strongly basic media, nucleophiles, and various oxidizing and reducing agents. adichemistry.com However, its lability under acidic conditions is the key to its role in chemical synthesis, allowing for its removal when the protected amine needs to be revealed for subsequent reactions. adichemistry.comwikipedia.org

Cleavage and Deprotection Reaction Mechanisms

The standard method for the deprotection of a MOM group is through acid-catalyzed hydrolysis. adichemistry.com The mechanism involves the protonation of one of the oxygen atoms of the acetal, which makes it a better leaving group.

The general mechanism for the acid-catalyzed cleavage of a MOM-protected amine (R-NH-MOM) proceeds as follows:

Protonation: The ether oxygen of the MOM group is protonated by an acid (H⁺), forming a protonated intermediate.

Cleavage: The C-O bond cleaves, leading to the formation of the free amine and a resonance-stabilized carbocation (H₂C=O⁺CH₃). This step is typically the rate-determining step.

Hydrolysis: The carbocation is then attacked by water or another nucleophile present in the reaction mixture.

Final Products: This results in the formation of formaldehyde (B43269) and methanol (B129727) as byproducts, along with the deprotected amine.

A wide variety of acidic reagents can be employed to effect this transformation. The choice of reagent and conditions often depends on the sensitivity of other functional groups within the molecule. wikipedia.orglibretexts.org Both Brønsted acids and Lewis acids are effective. wikipedia.org

| Reagent Class | Specific Reagents | Typical Conditions |

|---|---|---|

| Brønsted Acids | Hydrochloric Acid (HCl) | Aqueous methanol, reflux adichemistry.com |

| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM), room temperature | |

| Pyridinium (B92312) p-toluenesulfonate (PPTS) | tert-Butanol (tBuOH) | |

| Lewis Acids | Zinc(II) Triflate (Zn(OTf)₂) | Isopropanol, reflux researchgate.net |

| Zinc Bromide (ZnBr₂) / n-PrSH | Rapid, high-yield deprotection researchgate.net | |

| Trimethylsilyl Triflate (TMSOTf) / 2,2′-Bipyridyl | Mild and highly chemoselective rsc.org | |

| Bismuth Triflate (Bi(OTf)₃) | Aqueous THF, room temperature |

Role as a Protecting Group in Complex Syntheses

In the context of a complex molecule like "this compound," the MOM group serves to temporarily mask the reactivity of the primary amine. This is crucial in multi-step syntheses where the amine could otherwise interfere with reactions intended for other parts of the molecule. For instance, if a reaction required a strong base that would deprotonate the amine, or an electrophile that would react with it, protecting the amine as a MOM-amide would be a necessary strategy. adichemistry.com

The utility of the MOM group is defined by several key characteristics:

Ease of Introduction: It can be readily introduced, typically using chloromethyl methyl ether (MOMCl) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). wikipedia.org

Stability: The MOM group is stable across a broad pH range (typically pH 4-12) and is resistant to many common reagents such as hydrides, organometallics, and oxidants. adichemistry.com This stability allows for a wide variety of chemical transformations to be performed on other parts of the molecule without affecting the protected amine.

Selective Removal: The ability to remove the MOM group under specific, generally mild acidic conditions without disturbing other protecting groups is a key feature of its utility in orthogonal protection strategies. uchicago.edu For example, a MOM group can be cleaved while silyl (B83357) ethers or benzyl (B1604629) groups, which require different deprotection conditions, remain intact. researchgate.net

While specific synthetic applications involving "this compound" are not detailed in the literature, the protection of amino groups on heterocyclic systems is a common strategy. For example, in syntheses of complex flavones, hydroxyl groups are protected with MOMCl to prevent decomposition in alkaline media during subsequent cyclization reactions. researchgate.net Similarly, the amine in "this compound" would be protected to allow for modifications on the benzoxazole ring or any substituents, after which the amine can be deprotected to yield the final desired product or to allow for further functionalization at that site.

Derivatization and Functionalization Strategies of 2 Methoxymethyl 1,3 Benzoxazol 5 Amine

Functionalization of the Amine Moiety (N-Substituted Derivatives)

The primary amine group at the 5-position of the benzoxazole (B165842) ring is a key site for a range of chemical modifications, enabling the synthesis of a diverse library of N-substituted derivatives. These reactions are fundamental in altering the electronic properties, solubility, and biological activity of the parent compound.

Amidation and Sulfonamidation Reactions

The amine functionality of 2-(methoxymethyl)-1,3-benzoxazol-5-amine readily undergoes acylation and sulfonylation to form the corresponding amides and sulfonamides. These reactions are typically achieved by treating the amine with an appropriate acyl chloride, sulfonyl chloride, or acid anhydride (B1165640) in the presence of a base to neutralize the hydrogen halide byproduct.

Amidation involves the formation of an amide bond, a prevalent linkage in many biologically active molecules. The reaction of this compound with various acylating agents can introduce a wide array of functional groups, thereby modulating the compound's physicochemical properties.

Sulfonamidation introduces a sulfonamide linkage, a critical pharmacophore found in numerous therapeutic agents. The synthesis of sulfonamide derivatives of 5-aminobenzoxazoles has been reported, highlighting the utility of this functionalization strategy. For instance, the reaction of 5-amino-2-(substituted phenyl/benzyl)benzoxazoles with substituted benzenesulfonyl chlorides in pyridine (B92270) and dichloromethane (B109758) yields the corresponding 5-(phenylsulfonamido)benzoxazole derivatives. A similar approach can be applied to this compound.

Table 1: Examples of Amidation and Sulfonamidation Reactions

| Reactant | Reagent | Product | Conditions |

| This compound | Acetyl chloride | N-(2-(Methoxymethyl)-1,3-benzoxazol-5-yl)acetamide | Pyridine, CH₂Cl₂ |

| This compound | Benzoyl chloride | N-(2-(Methoxymethyl)-1,3-benzoxazol-5-yl)benzamide | Pyridine, CH₂Cl₂ |

| This compound | Benzenesulfonyl chloride | N-(2-(Methoxymethyl)-1,3-benzoxazol-5-yl)benzenesulfonamide | Pyridine, CH₂Cl₂ |

| This compound | p-Toluenesulfonyl chloride | N-(2-(Methoxymethyl)-1,3-benzoxazol-5-yl)-4-methylbenzenesulfonamide | Pyridine, CH₂Cl₂ |

Urea (B33335) and Carbamate (B1207046) Formation

The amine group can also be converted into urea and carbamate functionalities. These reactions typically involve the treatment of the amine with isocyanates or chloroformates, respectively.

Urea formation is achieved by reacting the amine with an isocyanate. This reaction is generally straightforward and proceeds under mild conditions to yield the corresponding N,N'-disubstituted urea. The diverse range of commercially available isocyanates allows for the introduction of a wide variety of substituents.

Carbamate formation can be accomplished by reacting the amine with a chloroformate, such as methyl chloroformate or ethyl chloroformate, in the presence of a base. This reaction introduces a carbamate linkage, which can serve as a bioisostere for amide or ester groups and can influence the metabolic stability of the molecule.

Table 2: Examples of Urea and Carbamate Formation

| Reactant | Reagent | Product | Conditions |

| This compound | Phenyl isocyanate | 1-(2-(Methoxymethyl)-1,3-benzoxazol-5-yl)-3-phenylurea | Anhydrous THF |

| This compound | Methyl isocyanate | 1-(2-(Methoxymethyl)-1,3-benzoxazol-5-yl)-3-methylurea | Anhydrous THF |

| This compound | Ethyl chloroformate | Ethyl (2-(methoxymethyl)-1,3-benzoxazol-5-yl)carbamate | Pyridine, CH₂Cl₂ |

| This compound | Benzyl (B1604629) chloroformate | Benzyl (2-(methoxymethyl)-1,3-benzoxazol-5-yl)carbamate | Pyridine, CH₂Cl₂ |

Quaternization Reactions

While the primary amine of this compound itself does not undergo quaternization in the traditional sense of forming a quaternary ammonium (B1175870) salt from a tertiary amine, it can be a precursor to such derivatives. Following N-alkylation to form a secondary or tertiary amine, subsequent reaction with an alkyl halide can lead to the formation of a quaternary ammonium salt. The quaternization of heterocyclic amines is a known process, often requiring heating with an alkylating agent. nih.gov The resulting quaternary ammonium salts exhibit increased water solubility and can possess unique biological activities.

For instance, after exhaustive methylation of the amine to form a tertiary amine, treatment with an alkyl halide like methyl iodide would yield the corresponding quaternary ammonium iodide.

Modifications of the Methoxymethyl Group

The methoxymethyl group at the 2-position of the benzoxazole ring provides another avenue for structural modification, allowing for changes to the steric and electronic profile of the molecule in this region.

Ether Cleavage and Hydroxymethylation

The methoxymethyl ether linkage can be cleaved under various conditions to yield the corresponding hydroxymethyl derivative, 2-(hydroxymethyl)-1,3-benzoxazol-5-amine. This transformation is significant as it unmasks a primary alcohol, which can then be used for further functionalization, such as esterification or oxidation. Common reagents for ether cleavage include strong acids like hydrobromic acid or Lewis acids such as boron tribromide. organic-chemistry.org The choice of reagent and reaction conditions is crucial to avoid unwanted side reactions on the benzoxazole ring or the amine group.

Table 3: Ether Cleavage Reaction

| Reactant | Reagent | Product | Conditions |

| This compound | Boron tribromide (BBr₃) | (5-Amino-1,3-benzoxazol-2-yl)methanol | Dichloromethane, low temperature |

| This compound | Hydrobromic acid (HBr) | (5-Amino-1,3-benzoxazol-2-yl)methanol | Acetic acid, heat |

Oxidation and Reduction Strategies

The methoxymethyl group and its derivatives can be subjected to oxidation and reduction reactions to introduce new functionalities.

Oxidation: Following ether cleavage to the hydroxymethyl derivative, the primary alcohol can be oxidized to an aldehyde (2-formyl-1,3-benzoxazol-5-amine) or a carboxylic acid (5-amino-1,3-benzoxazole-2-carboxylic acid) using appropriate oxidizing agents. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would favor the formation of the aldehyde, while stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent would lead to the carboxylic acid. These carbonyl derivatives are valuable intermediates for further synthetic transformations, including the formation of imines, esters, and amides.

Reduction: While the methoxymethyl group itself is generally resistant to reduction, derivatives formed from it can be reduced. For instance, if the amine group is first protected and then the methoxymethyl group is oxidized to a carboxylic acid, this acid or its ester derivative could be reduced using agents like lithium aluminum hydride (LiAlH₄) to regenerate the hydroxymethyl group. This sequence of reactions provides a route to selectively modify other parts of the molecule while the 2-position is temporarily transformed.

Ring Functionalization and Substitution Chemistry of this compound

The benzoxazole core, particularly when substituted with a potent activating group like a primary amine, offers a rich landscape for further chemical modification. The strategic functionalization of the aromatic ring of this compound is a key approach to synthesizing a diverse array of derivatives. This can be achieved through several established synthetic methodologies, including electrophilic aromatic substitution, metal-catalyzed cross-coupling, and the construction of additional heterocyclic systems. These strategies leverage the inherent reactivity of the electron-rich benzene (B151609) portion of the molecule, primarily influenced by the directing effects of the amino group and the fused oxazole (B20620) ring.

Electrophilic Aromatic Substitution on the Benzoxazole Ring

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds. masterorganicchemistry.com The reaction involves an electrophile attacking the electron-rich π system of the aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com In the case of this compound, the regiochemical outcome of EAS reactions is predominantly controlled by the powerful activating and ortho, para-directing effect of the 5-amino group.

The amino group strongly activates the positions ortho (C4 and C6) and para (C7, relative to the point of fusion) to it. Consequently, electrophiles are expected to preferentially substitute at these positions. The most probable sites for substitution are C4 and C6 due to their direct activation by the adjacent amino group.

Common EAS reactions that can be applied to this scaffold include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or molecular iodine. These reactions typically proceed under mild conditions.

Nitration: The introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. This reaction must be carefully controlled due to the activating nature of the amine, which can lead to over-reaction or oxidation.

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Reactions: While the strongly activating amino group can complicate Friedel-Crafts alkylation and acylation by coordinating with the Lewis acid catalyst, these reactions can sometimes be achieved by first protecting the amine functionality.

| Reaction | Typical Reagents | Potential Product(s) |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS), Acetonitrile (B52724) | 4-Bromo-2-(methoxymethyl)-1,3-benzoxazol-5-amine and/or 6-Bromo-2-(methoxymethyl)-1,3-benzoxazol-5-amine |

| Chlorination | N-Chlorosuccinimide (NCS), Dichloromethane | 4-Chloro-2-(methoxymethyl)-1,3-benzoxazol-5-amine and/or 6-Chloro-2-(methoxymethyl)-1,3-benzoxazol-5-amine |

| Nitration | HNO₃, H₂SO₄ (at low temperature) | 2-(Methoxymethyl)-4-nitro-1,3-benzoxazol-5-amine and/or 2-(Methoxymethyl)-6-nitro-1,3-benzoxazol-5-amine |

| Sulfonation | Fuming H₂SO₄ | 5-Amino-2-(methoxymethyl)-1,3-benzoxazole-4-sulfonic acid and/or 5-Amino-2-(methoxymethyl)-1,3-benzoxazole-6-sulfonic acid |

Metal-Catalyzed Cross-Coupling Reactions at Aromatic Positions

Palladium-catalyzed cross-coupling reactions represent a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the functionalization of heteroaromatic systems. lmaleidykla.lt To employ reactions like Suzuki, Stille, Heck, or Sonogashira coupling, a halide or triflate functionality is typically required on the aromatic ring.

Starting from this compound, this prerequisite can be met through a two-step sequence:

Diazotization of the 5-amino group using sodium nitrite (B80452) in an acidic medium to form a diazonium salt.

Sandmeyer Reaction to convert the diazonium salt into an aryl halide (e.g., using CuCl, CuBr, or KI).

Alternatively, EAS reactions as described in the previous section can be used to install a halogen at the C4 or C6 positions. Once the halogenated benzoxazole is obtained, it can serve as a substrate for a variety of cross-coupling reactions.

Suzuki Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) to form a new C-C bond, useful for creating biaryl structures.

Stille Coupling: Reaction with an organostannane reagent, offering a complementary method for C-C bond formation. lmaleidykla.lt

Heck Coupling: Reaction with an alkene to introduce a vinyl substituent.

Sonogashira Coupling: Reaction with a terminal alkyne to install an alkynyl group.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Potential Product Structure |

|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Benzoxazole-Aryl |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Benzoxazole-Alkynyl |

| Heck Coupling | Styrene | Pd(OAc)₂, P(o-tolyl)₃ | Benzoxazole-Alkenyl |

| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | Benzoxazole-Amine |

Introduction of Other Heterocyclic Moieties

The 5-amino group is a versatile functional handle for the construction of new heterocyclic rings fused or appended to the benzoxazole scaffold. This strategy allows for the creation of complex polycyclic systems with potentially novel properties.

One common approach involves the condensation of the amino group with bifunctional reagents. For instance:

Formation of Triazoles: The amine can be converted to an azide (B81097) via diazotization followed by treatment with sodium azide. The resulting aryl azide can then undergo cycloaddition reactions. For example, reaction with an activated acetonitrile derivative in the presence of a base can yield an aminotriazole ring. mdpi.com

Formation of Imidazoles: Dimerization of benzoxazolyl methanimines, which can be derived from the parent amine, can lead to the formation of imidazole (B134444) derivatives. mdpi.com

Synthesis of Fused Pyrimidines or Quinolines: The amino group can participate in cyclocondensation reactions with 1,3-dicarbonyl compounds or their equivalents to build six-membered heterocyclic rings. For example, the Gould-Jacobs reaction could be employed to construct a quinolone ring fused to the benzoxazole core.

These synthetic routes significantly expand the structural diversity achievable from the this compound starting material.

| Target Heterocycle | Key Reagent(s) | General Reaction Type |

|---|---|---|

| 1,2,3-Triazole | 1. NaNO₂, HCl; 2. NaN₃; 3. Substituted Acetonitrile | Diazotization/Azidation followed by Cycloaddition |

| Fused Pyrimidine | Diethyl malonate or another 1,3-dielectrophile | Cyclocondensation |

| Fused Quinoline (Quinolone) | Diethyl (ethoxymethylene)malonate | Gould-Jacobs Reaction |

| Pyrrole | 1,4-Dicarbonyl compound (e.g., 2,5-hexanedione) | Paal-Knorr Synthesis |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound in solution. For 2-(Methoxymethyl)-1,3-benzoxazol-5-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to assign all proton (¹H) and carbon (¹³C) signals and confirm the connectivity of the atoms.

1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the benzoxazole (B165842) ring system and the aliphatic protons of the methoxymethyl group. The amine protons would likely appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display nine unique carbon signals, corresponding to each carbon atom in the molecule's asymmetric unit. The chemical shifts would be characteristic of aromatic, heterocyclic, and aliphatic carbons.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, primarily confirming the connectivity of the protons on the benzene (B151609) ring (H-4, H-6, and H-7).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of carbon signals based on their known proton assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons. A key expected NOE would be between the protons of the methylene (B1212753) bridge (-CH₂-) and the proton at the C-7 position on the benzoxazole ring, confirming the orientation of the methoxymethyl substituent.

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

| Atom Name | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| C2 | - | ~165.5 | H-1', H-7 |

| C4 | ~7.30 (d) | ~110.0 | C5, C6, C7a |

| C5 | - | ~145.0 | H-4, H-6 |

| C6 | ~6.75 (dd) | ~112.5 | C4, C5, C7a |

| C7 | ~6.90 (d) | ~105.0 | C2, C5, C3a |

| C3a | - | ~142.0 | H-4, H-7 |

| C7a | - | ~148.0 | H-6, H-4 |

| -CH₂- (1') | ~4.70 (s) | ~68.0 | C2, -OCH₃ |

| -OCH₃ (2') | ~3.40 (s) | ~58.0 | C1' |

| -NH₂ | ~5.20 (br s) | - | C5, C4, C6 |

Note: Predicted chemical shifts are estimates. Actual values may vary. d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet.

Dynamic NMR for Conformational Analysis

Dynamic NMR techniques could be employed to study the conformational flexibility of the methoxymethyl group. Rotation around the C2-C1' and C1'-O bonds is expected to be rapid at room temperature, resulting in sharp, averaged signals for the methoxymethyl protons. By lowering the temperature, it might be possible to slow this rotation to the NMR timescale. This would lead to the broadening and potential splitting of the methylene (-CH₂) and methoxy (B1213986) (-OCH₃) proton signals into multiple signals representing different stable conformers. Analysis of these changes would allow for the calculation of the energy barriers to rotation.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the molecular formula is C₉H₁₀N₂O₂. HRMS analysis, typically using an electrospray ionization (ESI) source, would be expected to detect the protonated molecule, [M+H]⁺. The measured mass-to-charge ratio (m/z) would be compared to the theoretical exact mass to confirm the molecular formula.

Expected HRMS Data

| Parameter | Value |

| Molecular Formula | C₉H₁₀N₂O₂ |

| Theoretical Exact Mass ([M]) | 178.07423 u |

| Predicted [M+H]⁺ (ESI-HRMS) | 179.08151 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Amine (NH₂) Group: The primary amine would show two characteristic N-H stretching bands in the IR spectrum, typically in the range of 3300-3500 cm⁻¹. A scissoring vibration is expected around 1600-1650 cm⁻¹.

Aromatic Ring: C-H stretching vibrations for the aromatic protons would appear just above 3000 cm⁻¹. C=C stretching vibrations within the benzene ring are expected in the 1450-1600 cm⁻¹ region.

Benzoxazole System: The C=N stretching vibration of the oxazole (B20620) ring is anticipated around 1630-1680 cm⁻¹. The C-O-C stretching of the oxazole ring would also produce characteristic bands.

Methoxymethyl Group: Aliphatic C-H stretching from the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ region. A strong C-O-C ether stretching band is expected around 1080-1150 cm⁻¹. nih.gov

Predicted Vibrational Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Technique |

| N-H Stretch (asymmetric & symmetric) | 3450 - 3300 | IR |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 2980 - 2850 | IR, Raman |

| C=N Stretch (oxazole) | 1660 - 1640 | IR, Raman |

| NH₂ Scissoring | 1640 - 1610 | IR |

| C=C Stretch (aromatic) | 1600 - 1450 | IR, Raman |

| C-O-C Stretch (ether) | 1120 - 1080 | IR |

X-ray Crystallography for Solid-State Structure Determination

Confirmation of Molecular Conformation and Intermolecular Interactions

The crystal structure would unequivocally confirm the molecular conformation. It would reveal the torsion angles defining the orientation of the methoxymethyl group relative to the benzoxazole ring. Furthermore, analysis of the crystal packing would elucidate the network of intermolecular interactions that stabilize the solid-state structure. Key expected interactions include:

Hydrogen Bonding: The amine group (-NH₂) is a strong hydrogen bond donor. It would likely form intermolecular hydrogen bonds with the nitrogen atom (N-3) of the oxazole ring or the oxygen atom of the methoxymethyl group of neighboring molecules (N-H···N or N-H···O). These interactions would link the molecules into chains, sheets, or a more complex three-dimensional network.

π-π Stacking: The planar, electron-rich benzoxazole ring systems could engage in π-π stacking interactions, where the rings of adjacent molecules align in a parallel or offset fashion, further stabilizing the crystal lattice.

Analysis of Hydrogen Bonding Networks

The molecular structure of this compound features several functional groups capable of participating in hydrogen bonding. The primary amine group (-NH₂) at the 5-position serves as a hydrogen bond donor, while the nitrogen atom of the oxazole ring and the oxygen atom of the methoxymethyl group can act as hydrogen bond acceptors. This combination of donors and acceptors allows for the formation of a variety of hydrogen bonding motifs.

Intramolecular Hydrogen Bonding

The potential for intramolecular hydrogen bonding in this compound is an important consideration for determining its preferred conformation. An intramolecular hydrogen bond could potentially form between one of the hydrogen atoms of the 5-amino group and the nitrogen atom of the 1,3-benzoxazole ring. This interaction would result in the formation of a five-membered ring, which can be a stable arrangement. Studies on related heterocyclic systems have shown that such intramolecular hydrogen bonds can significantly influence the planarity and electronic properties of the molecule. nih.gov

Intermolecular Hydrogen Bonding and Supramolecular Assembly

One of the most common motifs involves the formation of centrosymmetric dimers through N-H···N hydrogen bonds. In this arrangement, the amino group of one molecule donates a hydrogen to the oxazole nitrogen of a neighboring molecule, and vice versa. This type of interaction has been observed in the crystal structure of 6-Methoxy-1,3-benzothiazol-2-amine, a structurally related compound. nih.gov In this reported structure, the N-H···N interaction leads to the formation of a distinct R²₂(8) graph set motif.

Furthermore, the amino group can also form hydrogen bonds with the methoxy oxygen of an adjacent molecule (N-H···O). These interactions can serve to link the primary hydrogen-bonded structures, such as dimers, into more extended one-, two-, or three-dimensional networks. For instance, in the case of 6-Methoxy-1,3-benzothiazol-2-amine, N-H···O hydrogen bonds extend the initial dimers into chains. nih.gov

The interplay between these different hydrogen bonding possibilities (N-H···N and N-H···O) will ultimately determine the final crystal packing. The relative strengths and geometries of these bonds are crucial factors.

Comparative Hydrogen Bond Data from Analogous Structures

To provide a quantitative perspective on the likely hydrogen bonding geometries in this compound, the following table presents representative data from a closely related compound, 6-Methoxy-1,3-benzothiazol-2-amine, which has been characterized by X-ray crystallography. nih.gov These values offer a reasonable approximation of the bond lengths and angles that could be expected for the target molecule.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H | H | N | 0.88 | 2.13 | 2.9774(16) | 163 |

| N-H | H | O | 0.88 | 2.10 | 2.9655(16) | 170 |

| Table 1: Hydrogen bond geometry in the analogous compound 6-Methoxy-1,3-benzothiazol-2-amine. Data from nih.gov. |

The data in Table 1 indicates strong, relatively linear hydrogen bonds, which are characteristic of interactions that significantly influence crystal packing. It is plausible that the hydrogen bonding network in this compound would exhibit similar geometric parameters.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Ab Initio methods, are fundamental to understanding the electronic nature of a molecule. These calculations solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution and energy levels. For 2-(Methoxymethyl)-1,3-benzoxazol-5-amine, such studies would be crucial for predicting its stability, reactivity, and spectroscopic signatures.

An analysis of the electronic structure would reveal how electrons are distributed within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity.

Table 1: Hypothetical Molecular Orbital Properties of this compound This table is illustrative and based on general principles for similar compounds, as specific data is unavailable.

| Parameter | Value (eV) | Description |

| HOMO Energy | -5.8 | Indicates the energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | -1.2 | Represents the energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap | 4.6 | The energy difference between HOMO and LUMO, a key indicator of chemical stability and reactivity. |

Frontier Molecular Orbital (FMO) theory utilizes the properties of the HOMO and LUMO to predict the feasibility and regioselectivity of chemical reactions. By analyzing the distribution and symmetry of these orbitals, chemists can infer how this compound would interact with other reagents. For instance, regions of the molecule with a high HOMO density would be susceptible to electrophilic attack, while areas with high LUMO density would be prone to nucleophilic attack.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. This map is invaluable for identifying electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the ESP map would likely show negative potential around the nitrogen and oxygen atoms of the benzoxazole (B165842) ring and the amine group, indicating these as likely sites for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations often focus on a single, optimized geometry, molecules are dynamic entities. Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions. For this compound, MD simulations could reveal the preferred orientations of the methoxymethyl group and how the molecule interacts with solvents or biological macromolecules. This conformational analysis is critical for understanding its behavior in different environments.

Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure. Key predictable spectra include:

Infrared (IR): DFT calculations can predict vibrational frequencies, helping to assign the peaks observed in an experimental IR spectrum.

Nuclear Magnetic Resonance (NMR): Chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of NMR spectra.

UV-Visible: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound This table is for illustrative purposes only.

| Spectroscopy | Predicted Feature | Value |

| IR | N-H Stretch | ~3400-3300 cm⁻¹ |

| IR | C=N Stretch | ~1650 cm⁻¹ |

| ¹³C NMR | Benzoxazole C2 | ~160 ppm |

| ¹H NMR | Amine N-H | ~3.5 ppm |

| UV-Vis | λmax | ~290 nm |

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products. This involves identifying the transition state—the highest energy point along the reaction coordinate—and calculating the activation energy. For reactions involving this compound, such as its synthesis or subsequent functionalization, this analysis would provide a deeper understanding of the reaction mechanism and kinetics. By modeling different potential pathways, researchers can predict the most likely reaction outcome and identify strategies to optimize reaction conditions.

In-depth Theoretical and Computational Analysis of this compound Remains Largely Unexplored in Publicly Available Research

A thorough review of publicly accessible scientific literature reveals a significant gap in the theoretical and computational chemistry studies focused specifically on the compound this compound. Despite the growing interest in benzoxazole derivatives for their diverse applications in medicinal chemistry and materials science, detailed quantum chemical calculations and in-silico analyses of this particular molecule have not been published.

General theoretical studies on the broader class of benzoxazole compounds provide a foundational framework for understanding their structure-reactivity relationships. These studies often employ Density Functional Theory (DFT) to investigate electronic properties, molecular orbital energies (such as HOMO and LUMO), and reactivity descriptors. However, the specific influence of the methoxymethyl group at the 2-position and the amine group at the 5-position on the electronic structure and chemical reactivity of the benzoxazole core has not been specifically elucidated for this compound.

Consequently, the generation of a detailed article with specific data tables on the structure-reactivity relationships of this compound from a theoretical perspective is not feasible based on the currently available research. Further computational investigations would be required to provide scientifically accurate data and a thorough understanding of this compound's molecular properties and reactivity profile.

Applications of 2 Methoxymethyl 1,3 Benzoxazol 5 Amine in Academic Chemical Research

A Versatile Building Block in Complex Organic Synthesis

The structure of 2-(methoxymethyl)-1,3-benzoxazol-5-amine makes it a valuable building block in the synthesis of more complex molecules. The primary amine group on the benzene (B151609) ring is a key functional handle for a variety of chemical transformations, including diazotization, acylation, and alkylation, allowing for the introduction of diverse substituents and the construction of larger molecular frameworks.

Synthesis of Novel Heterocyclic Scaffolds

The benzoxazole (B165842) moiety is a cornerstone in the synthesis of novel heterocyclic scaffolds, many of which exhibit important biological activities. researchgate.netrsc.orgjournaljpri.com While direct examples of the use of this compound in this context are not extensively documented, the general reactivity of 5-aminobenzoxazoles is well-established. For instance, the amino group can be transformed into other functional groups, which can then participate in cyclization reactions to form fused heterocyclic systems. The synthesis of pyrazole (B372694) derivatives from 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine highlights a common strategy where the amine on the benzoxazole ring is a key precursor. journaljpri.comnih.gov Similarly, other research has demonstrated the synthesis of various heterocycles derived from 2-mercaptobenzoxazole, showcasing the versatility of the benzoxazole core in constructing complex ring systems. researchgate.netuobaghdad.edu.iq

Precursor for Advanced Materials Chemistry Research

There is currently a lack of specific research detailing the application of this compound as a precursor for advanced materials. However, the inherent properties of the benzoxazole ring system, such as thermal stability and fluorescence, suggest its potential in materials science. Aromatic amines are often used as monomers in the synthesis of high-performance polymers, and the rigid benzoxazole unit could impart desirable properties to such materials.

Development of Chemical Probes and Sensors

Benzoxazole derivatives are widely recognized for their fluorescent properties and have been extensively used in the development of chemical probes and sensors. researchgate.net These probes are designed to detect various species such as ions and biomolecules through changes in their fluorescence emission. researchgate.net The fluorescence of these molecules can often be tuned by modifying the substituents on the benzoxazole ring. Although no specific fluorescent probes based on this compound have been reported, its structure is amenable to the design of such probes. The amine group could serve as a recognition site or a point of attachment for a fluorophore, while the methoxymethyl group could modulate the electronic properties and, consequently, the fluorescence of the resulting molecule.

Role in Catalyst Development (e.g., ligands for metal catalysis)

The use of this compound in catalyst development, specifically as a ligand for metal catalysis, is not documented in the available literature. However, the presence of both nitrogen and oxygen atoms in the benzoxazole ring, along with the exocyclic amine group, provides potential coordination sites for metal ions. The development of palladium-catalyzed amination of heteroaryl halides often involves ligands that can stabilize the metal center and facilitate the cross-coupling reaction. nih.gov It is conceivable that derivatives of this compound could be designed to act as effective ligands in various catalytic transformations.

Supramolecular Chemistry and Non-Covalent Interactions

Specific studies on the supramolecular chemistry and non-covalent interactions of this compound are not currently available. The molecule possesses functional groups capable of participating in hydrogen bonding (the amine group) and π-π stacking (the benzoxazole ring system), which are fundamental interactions in supramolecular assembly. The methoxymethyl group could also influence the packing and intermolecular interactions in the solid state.

Methodology Development in Organic Synthesis

While this compound has not been explicitly reported as a key component in the development of new synthetic methodologies, the broader class of benzoxazoles is central to various synthetic strategies. nih.gov The synthesis of benzoxazoles itself has been the subject of methodology development, with researchers exploring greener and more efficient catalytic systems. nih.gov For example, methods involving the condensation of 2-aminophenols with aldehydes or ortho-esters are continually being refined. nih.gov The synthesis of functionalized 5-amino-1H-pyrrole-3-carboxamide derivatives through a formal [3+2] cycloaddition of ynamides with isoxazol-5-amines showcases the innovative ways in which amine-substituted heterocycles can be utilized in methodology development. nih.govbeilstein-journals.org

Future Directions and Emerging Research Avenues

Novel Catalyst Development for Efficient Synthesis

The synthesis of benzoxazoles, including 2-(methoxymethyl)-1,3-benzoxazol-5-amine, traditionally involves the condensation of 2-aminophenols with carboxylic acids or their derivatives. researchgate.net Recent advancements, however, are geared towards the development of more efficient, environmentally friendly, and reusable catalysts.

Future research will likely focus on several key areas of catalysis:

Nanocatalysts: The use of copper(II) ferrite nanoparticles has been shown to be effective in the synthesis of benzoxazoles. organic-chemistry.org These nanocatalysts offer the advantages of high surface area, easy recovery using an external magnet, and reusability for multiple reaction cycles without significant loss of activity. organic-chemistry.org

Ionic Liquids: Brønsted acidic ionic liquids (BAILs) have emerged as promising catalysts. acs.orgnih.gov A BAIL gel, for instance, can be used as a reusable heterogeneous catalyst in solvent-free conditions, offering high yields and simplifying the work-up procedure. acs.orgnih.gov

Photocatalysts: The application of photocatalysts, such as eosin Y, represents a green and efficient approach to benzoxazole (B165842) synthesis. rsc.org This method often proceeds under mild conditions, utilizing visible light as the energy source. rsc.org

Acid Catalysts: Simple and reusable acid catalysts like samarium triflate have demonstrated efficacy in promoting the synthesis of benzoxazoles in aqueous media, aligning with the principles of green chemistry. organic-chemistry.org

The development of these and other novel catalytic systems will be instrumental in making the synthesis of this compound more efficient, scalable, and sustainable.

Integration with Flow Chemistry and Automated Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reproducibility, and the potential for straightforward scale-up. The integration of flow chemistry for the synthesis of benzoxazole derivatives is a rapidly growing area of interest. acs.orgcam.ac.uk

A multi-step flow process for the synthesis of highly functionalized benzoxazoles has been successfully developed, demonstrating the feasibility of this technology for this class of compounds. acs.orgcam.ac.uk This approach allows for the generation and immediate use of unstable intermediates, which can be challenging in batch synthesis. acs.org

Future research in this area will likely involve:

The development of fully automated flow synthesis platforms for the on-demand production of this compound and its derivatives.

The integration of in-line purification and analysis techniques to streamline the entire manufacturing process.

The exploration of microreactors and other advanced flow technologies to further enhance reaction efficiency and control.

The adoption of flow chemistry and automation will be crucial for the rapid and efficient production of this compound for further research and potential applications.

Advanced Mechanistic Studies using In Situ Spectroscopic Techniques

A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is essential for optimizing reaction conditions and developing more efficient synthetic routes. While general mechanisms for benzoxazole formation have been proposed, detailed kinetic and mechanistic studies are often lacking.

The application of in situ spectroscopic techniques can provide real-time insights into the reaction progress, allowing for the identification of transient intermediates and the elucidation of reaction pathways. Future research in this area could employ:

In situ NMR spectroscopy: To monitor the conversion of reactants to products and identify key intermediates.

In situ IR and Raman spectroscopy: To track changes in functional groups and gain information about the bonding and structure of intermediates.

In situ Mass Spectrometry: To detect and characterize reaction intermediates and products in real-time.

By combining these advanced analytical techniques with theoretical calculations, a more complete picture of the reaction mechanism for the synthesis of this compound can be obtained.

Exploration of New Chemical Transformations for Functionalization

The functionalization of the benzoxazole core is a key strategy for modulating the physicochemical and biological properties of these compounds. While classical methods for functionalization exist, the development of novel and more efficient chemical transformations is an ongoing area of research.

Future efforts in this domain will likely concentrate on:

Direct C-H Functionalization: This atom-economical approach allows for the direct introduction of functional groups onto the benzoxazole ring without the need for pre-functionalization. mdpi.com Methods for the direct C-H arylation of benzoxazoles have been developed and could be adapted for the functionalization of this compound. organic-chemistry.org

Late-Stage Functionalization: The ability to introduce functional groups at a late stage in the synthetic sequence is highly desirable for the rapid generation of diverse compound libraries.

Novel Cyclization Strategies: The development of new cyclization reactions to construct the benzoxazole ring with different substitution patterns will expand the accessible chemical space.

The exploration of these new chemical transformations will provide access to a wider range of derivatives of this compound with potentially enhanced properties.

Computational Design of Derivatives with Tailored Reactivity

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. For this compound, computational approaches can be used to design new derivatives with tailored reactivity and desired properties.

Key areas of focus for computational design include:

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of benzoxazole derivatives with their biological activity or chemical reactivity. researchgate.nettandfonline.com These models can then be used to predict the properties of new, unsynthesized compounds. researchgate.nettandfonline.com

Molecular Docking: This technique can be used to predict the binding mode of this compound derivatives to a biological target, providing insights into the structural requirements for activity. ijpsonline.com

Density Functional Theory (DFT) Calculations: DFT can be used to study the electronic structure and reactivity of the molecule, helping to rationalize experimental observations and guide the design of new derivatives.

By leveraging these computational tools, researchers can prioritize the synthesis of compounds with the highest probability of success, thereby accelerating the discovery and development process.

Q & A

Q. What are the established synthetic routes for 2-(Methoxymethyl)-1,3-benzoxazol-5-amine, and what reagents are critical for its cyclocondensation?

The synthesis typically involves cyclocondensation of substituted aniline derivatives with methoxymethyl-containing precursors. A common method uses polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) as dehydrating agents to facilitate benzoxazole ring formation . For example, cyclization of 5-amino-2-methoxymethylphenol derivatives under acidic conditions yields the target compound. Key reagents include halogenated intermediates (e.g., 3-iodoaniline analogs) and catalysts like nano-ZnO for improved efficiency .

Q. Which analytical techniques are essential for characterizing the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substituent positions and methoxymethyl group integrity .

- Liquid Chromatography-Mass Spectrometry (LC-MS): Validates molecular weight (e.g., observed m/z values matching theoretical calculations) and purity (>95% via HPLC) .

- High-Performance Liquid Chromatography (HPLC): Dual-column analysis (C4 and C18) ensures purity thresholds for biological testing .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Begin with in vitro cytotoxicity screens (e.g., MTT assays against cancer cell lines) and enzyme inhibition studies (e.g., kinase or receptor binding assays). Evidence from structurally similar benzoxazoles shows potential antiproliferative activity, which can guide target selection .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts in large-scale synthesis?

- Catalyst screening: Test alternatives to PPA, such as mesoporous titania-alumina mixed oxides (MTAMO), to enhance cyclization efficiency .

- Solvent optimization: Use ethanol or DMF to improve intermediate solubility and reduce side reactions .

- Temperature control: Gradual heating (e.g., 80–100°C) minimizes decomposition of heat-sensitive intermediates .

Q. How should researchers resolve contradictions between observed bioactivity and computational predictions?

- Re-evaluate purity: Confirm via HPLC and LC-MS to rule out impurities skewing results .

- Binding assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate target interactions .

- Metabolite profiling: Assess if in vitro degradation (e.g., demethylation) alters bioactivity .

Q. What strategies are effective for structure-activity relationship (SAR) studies on benzoxazole derivatives?

- Substituent variation: Compare analogs with halogens (Cl, Br), alkoxy groups (ethoxy, propoxy), or heteroaromatic substituents (e.g., furan, pyridyl) to identify critical moieties .

- Bioisosteric replacement: Replace the methoxymethyl group with carboxamide or thiomethyl to assess tolerance for modification .

Q. How can computational modeling enhance the design of derivatives with improved target affinity?

- Molecular docking: Use AutoDock or Schrödinger to predict binding modes with targets like adenosine A2A receptors .

- ADMET prediction: Tools like SwissADME and pkCSM optimize pharmacokinetics (e.g., logP, metabolic stability) early in development .

Q. What experimental approaches address stability challenges under physiological conditions?

- Forced degradation studies: Expose the compound to acidic/basic pH, UV light, and oxidative stress (H₂O₂) to identify degradation pathways .

- Lyophilization: Improve shelf-life by formulating as a lyophilized powder .

Q. What are the critical considerations for scaling up synthesis while maintaining reproducibility?

- Catalyst recycling: Optimize Raney nickel or MTAMO reuse to reduce costs .

- Purification protocols: Implement flash chromatography or recrystallization (e.g., ethyl acetate/hexane mixtures) for consistent purity .